molecular formula C22H25N3O B11277993 2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline

2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline

Cat. No.: B11277993
M. Wt: 347.5 g/mol
InChI Key: XCGUCSNYDONBBL-UHFFFAOYSA-N
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Description

2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrrolidine ring and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrrolidine and phenoxy substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the phenoxy or pyrrolidine rings.

Scientific Research Applications

2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with molecular targets in biological systems. This could include binding to specific proteins or enzymes, modulating their activity, and affecting cellular pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline include other quinoxaline derivatives with different substituents, such as:

  • 2-[5-Methyl-2-(propan-2-yl)phenoxy]-2-phenylacetic acid
  • 2-[5-Methyl-2-(propan-2-yl)phenoxy]benzaldehyde

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-3-pyrrolidin-1-ylquinoxaline

InChI

InChI=1S/C22H25N3O/c1-15(2)17-11-10-16(3)14-20(17)26-22-21(25-12-6-7-13-25)23-18-8-4-5-9-19(18)24-22/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3

InChI Key

XCGUCSNYDONBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=NC3=CC=CC=C3N=C2N4CCCC4

Origin of Product

United States

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